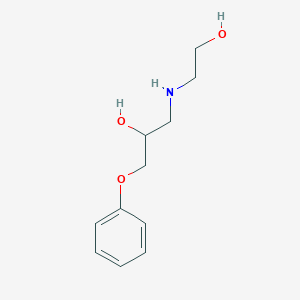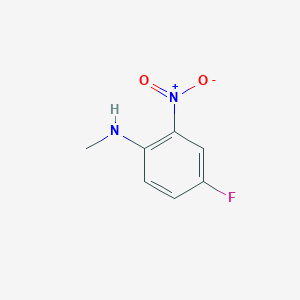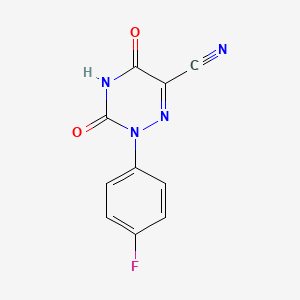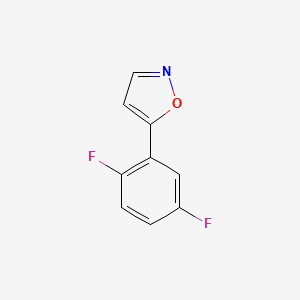
1-(Heptafluoropropyl)-2-iodocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Heptafluoropropyl)-2-iodocyclohexane is a unique organofluorine compound characterized by the presence of a heptafluoropropyl group and an iodine atom attached to a cyclohexane ring
Méthodes De Préparation
The synthesis of 1-(Heptafluoropropyl)-2-iodocyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, which undergoes iodination to form 2-iodocyclohexane.
Introduction of Heptafluoropropyl Group: The heptafluoropropyl group is introduced via a nucleophilic substitution reaction using a suitable heptafluoropropylating agent, such as heptafluoropropyl iodide.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions and may require the use of a catalyst, such as a Lewis acid, to facilitate the substitution reaction.
Analyse Des Réactions Chimiques
1-(Heptafluoropropyl)-2-iodocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclohexane derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones. Reduction reactions can also be performed to remove the iodine atom, yielding cyclohexane derivatives.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Applications De Recherche Scientifique
1-(Heptafluoropropyl)-2-iodocyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of materials with special properties, such as hydrophobicity and chemical resistance.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Heptafluoropropyl)-2-iodocyclohexane depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its fluorinated structure may enhance the bioavailability and metabolic stability of derived compounds, targeting specific molecular pathways and receptors.
Comparaison Avec Des Composés Similaires
1-(Heptafluoropropyl)-2-iodocyclohexane can be compared with other fluorinated cyclohexane derivatives, such as:
1-(Heptafluoropropyl)-2-chlorocyclohexane: Similar in structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
1-(Heptafluoropropyl)-2-bromocyclohexane: Bromine substitution offers different reactivity patterns compared to iodine.
1-(Heptafluoropropyl)-2-fluorocyclohexane:
The uniqueness of this compound lies in its combination of a highly electronegative heptafluoropropyl group and a reactive iodine atom, making it a valuable intermediate in various chemical transformations.
Propriétés
IUPAC Name |
1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDPCHBOZHWKOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F7I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379287 |
Source


|
| Record name | 1-(heptafluoropropyl)-2-iodocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2728-75-8 |
Source


|
| Record name | 1-(1,1,2,2,3,3,3-Heptafluoropropyl)-2-iodocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2728-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(heptafluoropropyl)-2-iodocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid](/img/structure/B1305419.png)
![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)
![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)
![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)
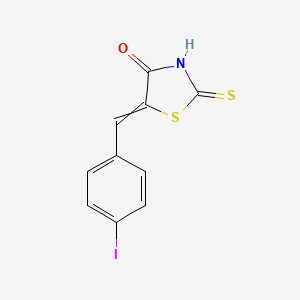
![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)

